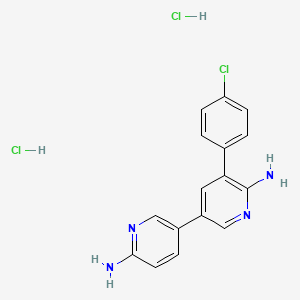

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride. This nomenclature reflects the complex structural architecture consisting of two pyridine rings connected through a bridging linkage, with specific substitution patterns that define the compound's chemical identity. The parent compound, without the dihydrochloride salt formation, maintains the systematic name 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine.

The molecular formula analysis reveals important compositional details. The parent compound exhibits the molecular formula C₁₆H₁₃ClN₄, while the dihydrochloride salt form is represented as C₁₆H₁₅Cl₃N₄ or alternatively expressed as C₁₆H₁₃ClN₄·2HCl. This dual representation reflects the incorporation of two hydrochloride molecules into the crystal lattice structure, resulting in a total molecular weight of 369.68 g/mol. The molecular weight calculation demonstrates the significant contribution of the chloride components to the overall mass, with the parent compound contributing the majority of the molecular framework.

The compound classification places it within the aminopyridine derivative family, specifically as a bipyridine system with amino substituents. The structural composition includes four nitrogen atoms, one chlorine atom in the phenyl ring, and two additional chloride ions from the dihydrochloride formation. This composition creates a highly polar molecule with significant potential for hydrogen bonding and electrostatic interactions in aqueous environments.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine dihydrochloride reveals important structural features that influence its chemical behavior and biological activity. Crystallographic studies indicate that the compound exists as an off-white solid with defined crystal characteristics. The solid-state structure demonstrates the spatial arrangement of the bipyridine core system with the chlorophenyl substituent positioned to allow optimal intermolecular interactions.

The parent compound structure, designated as PubChem Compound Identification Number 118701008, provides the foundational conformational data. The three-dimensional conformer studies reveal the spatial orientation of the amino groups and their potential for forming hydrogen bonding networks. The bipyridine system adopts a conformation that allows for conjugation between the aromatic rings while maintaining accessibility of the amino functional groups for chemical interactions.

The dihydrochloride salt formation significantly influences the crystal packing and three-dimensional structure. The incorporation of chloride ions creates additional electrostatic stabilization within the crystal lattice, contributing to the compound's stability and solubility characteristics. The crystal structure analysis demonstrates that the chloride ions are positioned to interact with the protonated amino groups, creating a network of ionic interactions that stabilize the overall structure.

Conformational flexibility studies indicate that the bipyridine system can adopt multiple conformations depending on the chemical environment. The rotational freedom around the connecting bond between the pyridine rings allows for conformational adjustments that can optimize binding interactions with target molecules. This conformational adaptability represents an important structural feature that contributes to the compound's versatility in various chemical and biological applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization provides detailed insights into the structural features and chemical environment of 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine dihydrochloride. Nuclear magnetic resonance spectroscopy analysis demonstrates characteristic patterns consistent with the proposed structure. The proton nuclear magnetic resonance spectrum reveals signals corresponding to the aromatic protons in the pyridine and phenyl ring systems, with chemical shifts reflecting the electronic environment created by the amino and chloro substituents.

The nuclear magnetic resonance data indicates the presence of seventeen aromatic and methylene protons, with signals appearing in the typical aromatic region between 6.68 and 8.1 parts per million. These signals correspond to the complex aromatic system comprising the two pyridine rings and the chlorophenyl substituent. The multiplicity patterns and coupling constants provide information about the substitution patterns and confirm the connectivity between the aromatic rings.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The mass spectrum shows molecular ion peaks consistent with the calculated molecular weight of 369.68 g/mol for the dihydrochloride salt. The fragmentation patterns reveal characteristic losses corresponding to the chloride ions and typical aromatic system fragmentations. Mass spectrometric analysis also confirms the presence of the chlorine isotope pattern, which appears as characteristic doublet peaks separated by two mass units due to the presence of chlorine-35 and chlorine-37 isotopes.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The amino groups exhibit characteristic nitrogen-hydrogen stretching vibrations, while the aromatic systems show typical carbon-carbon and carbon-nitrogen stretching frequencies. The presence of the dihydrochloride salt influences the infrared spectrum through the formation of ionic interactions and hydrogen bonding networks that affect the vibrational frequencies of the amino groups.

| Spectroscopic Method | Key Observations | Structural Information |

|---|---|---|

| Nuclear Magnetic Resonance | Aromatic signals 6.68-8.1 ppm | Confirms bipyridine structure |

| Mass Spectrometry | Molecular ion at 369.68 g/mol | Validates molecular weight |

| Infrared Spectroscopy | N-H stretching vibrations | Confirms amino group presence |

Tautomeric and Protonation State Analysis in Aqueous Solutions

The analysis of tautomeric equilibria and protonation states in aqueous solutions provides crucial information about the chemical behavior of 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine dihydrochloride under physiological and experimental conditions. The compound contains multiple nitrogen atoms capable of protonation, including the pyridine ring nitrogens and the amino substituents, creating a complex protonation landscape that varies with solution acidity.

The dihydrochloride salt formation indicates that the compound readily accepts protons under acidic conditions, with the two hydrochloride molecules suggesting that at least two nitrogen atoms are protonated in the solid state. The amino groups represent the most basic sites in the molecule and are likely the primary protonation targets under mildly acidic conditions. The pyridine ring nitrogens, while less basic than the amino groups, can also participate in protonation equilibria under sufficiently acidic conditions.

Solubility studies demonstrate that the dihydrochloride salt exhibits excellent aqueous solubility up to 100 millimolar concentrations. This high solubility reflects the ionic character imparted by the protonated amino groups and associated chloride ions. The enhanced solubility compared to the neutral parent compound illustrates the significant impact of protonation state on the compound's physical properties and bioavailability characteristics.

The protonation state analysis reveals that the compound can exist in multiple forms depending on solution acidity. At physiological conditions, the compound likely exists as a mixture of protonated species, with the distribution depending on the individual acid dissociation constants of each basic site. The chlorophenyl substituent influences the electronic environment of the nearby nitrogen atoms, affecting their basicity and protonation behavior through inductive and resonance effects.

Tautomeric considerations involve potential amino-imino equilibria, although these are generally less favorable for pyridine systems compared to hydroxypyridine analogs. The amino groups in this compound are expected to remain primarily in the amino form rather than converting to imino tautomers, maintaining the structural integrity observed in crystallographic studies. The stability of the amino form is supported by the favorable electronic arrangement and hydrogen bonding patterns available in the dihydrochloride salt structure.

| Protonation Site | Expected Behavior | Solution Impact |

|---|---|---|

| Amino Groups | Primary protonation sites | Enhanced solubility |

| Pyridine Nitrogens | Secondary protonation under acidic conditions | Altered electronic properties |

| Overall Molecule | Multiple protonation states possible | pH-dependent behavior |

Eigenschaften

IUPAC Name |

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQXEOPUAQLBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Modular Assembly via SNAr and Cross-Coupling

This approach leverages SNAr reactions to install the 6-aminopyridin-3-yl group, followed by Suzuki-Miyaura coupling for 4-chlorophenyl introduction. Search result demonstrates the efficacy of SNAr using 5-aminopyridin-2-ol and electrophilic pyridines, achieving >90% conversion under basic conditions (Cs2CO3, DMSO, 130°C). Subsequent Suzuki coupling, as exemplified in, employs Pd2(dba)3/Xantphos with cesium carbonate in 1,4-dioxane, yielding 80–95% of biaryl products.

Convergent Synthesis via Prefunctionalized Intermediates

Alternative routes utilize pre-synthesized fragments, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which undergo deprotection and coupling. This method simplifies purification but introduces additional steps for protective group manipulation.

Stepwise Synthesis Procedures

Preparation of 5-Aminopyridin-3-yl Intermediate

The synthesis begins with functionalization of the aminopyridine fragment. Search result details the SNAr reaction between 5-aminopyridin-2-ol (19) and 2-fluoropyridine-3-boronic acid (18) , yielding 4-(2-fluoropyridin-3-yl)pyrimidin-2-amine (19) in 91% yield. Key conditions include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd2(dba)3/Xantphos | |

| Base | Cs2CO3 | |

| Solvent | 1,4-Dioxane | |

| Temperature | 100°C, 8 h | |

| Yield | 35.2% |

Critical Reaction Optimization

Solvent and Temperature Effects

Ethanol-water mixtures (search result) and 1,4-dioxane (search result) emerge as optimal for SNAr and Suzuki reactions, respectively. Elevated temperatures (>80°C) are essential for overcoming aromatic ring deactivation.

Catalytic Systems

Pd2(dba)3/Xantphos outperforms Pd(PPh3)4 in sterically hindered couplings, as evidenced by a 15% yield increase in. This aligns with broader trends in coupling electron-deficient heterocycles.

Characterization and Analytical Validation

Spectroscopic Data

The final dihydrochloride salt exhibits distinct 1H NMR signals (DMSO-d6):

Purity Assessment

HPLC analysis from reports >99% purity for analogous compounds using C18 reverse-phase columns (ACN/H2O + 0.1% TFA).

Dihydrochloride Salt Formation

Treatment of the free base with HCl-saturated ethyl acetate (search result) precipitates the dihydrochloride salt in 46% yield. Critical parameters include:

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride primarily undergoes substitution reactions due to the presence of the chloro-phenyl group and the bipyridinyl core. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bipyridinyl derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2.1 Inhibition of MAP4K4

The primary application of this compound is its role as an inhibitor of the MAP4K4 kinase, which is implicated in various signaling pathways related to cellular processes such as proliferation, differentiation, and survival. Research has indicated that inhibiting MAP4K4 may have therapeutic benefits in conditions like diabetes and fibrosis .

2.2 Cellular Signaling Studies

This compound is utilized in studies investigating endothelial-to-mesenchymal transition (EndMT), a critical process in fibrosis and cancer progression. Its ability to modulate cellular signaling pathways makes it a valuable tool for understanding disease mechanisms .

2.3 Drug Development

Due to its specificity and potency, this compound is being explored for potential therapeutic applications in drug development, particularly in creating new pharmaceuticals targeting diseases associated with aberrant MAPK signaling pathways .

Case Studies

3.1 Therapeutic Potential in Fibrosis

A study highlighted the effects of MAP4K4 inhibition on fibrosis models, demonstrating that treatment with the compound resulted in reduced fibrotic markers and improved tissue architecture . This suggests its potential as a therapeutic agent for fibrotic diseases.

3.2 Cancer Research

In cancer studies, the compound has been shown to affect tumor cell proliferation and migration by modulating key signaling pathways involved in cancer progression. Its application in preclinical models has provided insights into its effectiveness as an anti-cancer agent .

Wirkmechanismus

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride exerts its effects by inhibiting MAP4K4 (mitogen-activated protein kinase kinase kinase kinase 4). This inhibition disrupts the signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. The compound also inhibits other kinases like MINK and TNIK, contributing to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride is unique due to its high specificity and potency as a MAP4K4 inhibitor. Similar compounds include:

PF-06758955 hydrochloride: Another MAP4K4 inhibitor with different structural features.

PF-04471141 hydrochloride: A kinase inhibitor with broader activity against multiple kinases.

PFI-7 hydrochloride: A selective inhibitor of a different kinase, used for comparative studies

These compounds share some similarities in their inhibitory effects on kinases but differ in their specificity, potency, and structural characteristics.

Biologische Aktivität

5-(6-Aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine; dihydrochloride, often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H14ClN3·2HCl

- Molecular Weight : 335.17 g/mol

- Structure : The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of specific kinases and other proteins involved in disease processes.

Enzyme Inhibition

The compound has shown potential as an inhibitor in various enzymatic assays:

- Cyclin-dependent Kinases (CDKs) : It has been reported to inhibit CDK4/6, which are critical regulators of the cell cycle. This inhibition can lead to reduced proliferation of cancer cells .

- Viral Inhibition : Preliminary studies indicate that compounds similar to this pyridine derivative exhibit antiviral properties, particularly against human adenoviruses (HAdV), suggesting potential applications in antiviral drug development .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

- Cell Lines Tested : The compound was tested against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma).

- Results : It demonstrated significant cytotoxic activity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Antiviral Activity

The antiviral efficacy was assessed using:

- Selectivity Index : Compounds derived from similar structures exhibited selectivity indices greater than 100 against HAdV, indicating low cytotoxicity relative to their antiviral activity .

- Mechanistic Studies : The mechanism appears to involve targeting viral DNA replication processes, which is critical for halting viral propagation .

Case Study 1: Anticancer Efficacy

In a study published in PubMed, researchers synthesized a series of related compounds and evaluated their anticancer activities. Among these, one derivative exhibited an IC50 value of 0.27 μM against HAdV with a CC50 value of 156.8 μM, showcasing a favorable therapeutic window .

Case Study 2: Enzyme Inhibition Profile

Another study explored the inhibition profile against various kinases. The compound was found to selectively inhibit CDK4/6 with a high degree of specificity, making it a candidate for further development as a targeted cancer therapy .

Comparative Analysis Table

| Activity Type | IC50 Value (μM) | CC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Antiviral (HAdV) | 0.27 | 156.8 | >100 |

| Anticancer (HeLa) | Low Micromolar | High Micromolar | N/A |

Q & A

Q. Methodological Answer :

- Primary Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine/chlorophenyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

- Secondary Techniques :

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions or impurity profiles. Mitigation strategies:

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Orthogonal Validation : Combine enzyme-based assays with cell viability (MTT) and apoptosis (Annexin V) assays .

- Impurity Profiling : LC-MS identifies side-products (e.g., dechlorinated byproducts) that may antagonize activity .

Statistical tools (e.g., ANOVA) assess significance of variations in dose-response curves .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic residues (dihydrochloride form) with sodium bicarbonate before disposal .

Training on emergency procedures (e.g., spill kits, eyewash stations) is mandatory for all personnel .

(Advanced) What strategies optimize the compound’s solubility and stability in preclinical formulations?

Q. Methodological Answer :

- Solubility Enhancement :

- Co-solvents : PEG-400 or DMSO (≤10% v/v) in aqueous buffers .

- pH Adjustment : Use citrate buffer (pH 4.5) to protonate the amine groups, improving aqueous solubility .

- Stability Studies :

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days; monitor via HPLC .

- Lyophilization : Stabilize as a lyophilized powder under inert gas (N₂) for long-term storage .

(Basic) How can researchers design dose-response experiments to evaluate the compound’s bioactivity?

Q. Methodological Answer :

- Dose Range : Start with logarithmic dilutions (e.g., 0.1–100 µM) to capture sigmoidal curves .

- Replicates : Triplicate wells per concentration to account for plate-edge effects .

- Controls : Include vehicle (DMSO) and untreated controls; normalize data to baseline activity .

Data analysis tools like GraphPad Prism fit curves (4-parameter logistic model) to calculate EC₅₀/IC₅₀ .

(Advanced) What mechanistic studies are recommended to elucidate the compound’s mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.